molecular formula C6H7NO3 B2631030 5-(Methoxymethyl)isoxazole-3-carbaldehyde CAS No. 893749-91-2

5-(Methoxymethyl)isoxazole-3-carbaldehyde

Cat. No.: B2631030
CAS No.: 893749-91-2
M. Wt: 141.126
InChI Key: ZJIQQPKTXCFQBB-UHFFFAOYSA-N
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Description

“5-(Methoxymethyl)isoxazole-3-carbaldehyde” is a chemical compound with the molecular formula C6H7NO3 . It is widely used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 141.126.


Chemical Reactions Analysis

Isoxazole derivatives have been found to show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis of 3-Hydroxyisoxazole-5-carbaldehydes

5-(Methoxymethyl)isoxazole-3-carbaldehyde has been utilized in the synthesis of 3-hydroxyisoxazole-5-carbaldehydes, which are valuable intermediates in creating analogs of CNS-active amino acids. This process involves the regioselective alkylation of 3-hydroxyisoxazole-5-ester and subsequent reduction and deprotection steps, highlighting its role in producing central nervous system (CNS) active compounds (Riess, Schön, Laschat, & Jäger, 1998).

Base-Mediated Rearrangement of Oxetanes

The compound has been implicated in the base-mediated rearrangement of oxetanes to form isoxazoles. This transformation is significant for providing access to 3,4-disubstituted isoxazoles, which are underrepresented but valuable in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks

This compound plays a role in the synthesis of 5-fluoroalkyl-substituted isoxazoles. These compounds are important for developing fluorinated analogs of bioactive compounds like ABT-418 and ESI-09 (Chalyk et al., 2019).

Synthesis of β-Phenylethylamines and NBOMe Derivatives

This compound has been used in the synthesis of β-phenylethylamines and NBOMe derivatives, which are currently being evaluated for their biological activities (Yempala & Cassels, 2017).

Synthesis of Hexahydro-3H-Xantheno[1,2-c]Isoxazoles

In the preparation of isoxazolidine and isoxazoline derivatives, this compound has been used. These compounds are prepared via 1,3-dipolar cycloaddition reactions and are significant due to their diastereoselective formation (Rao et al., 2016).

Synthesis of Isoxazolyl-1,4-Dihydropyridines

This compound is crucial for synthesizing isoxazole carbaldehydes, which are key starting materials for creating isoxazole1,4-dihydropyridines. These derivatives have a range of applications in constructing more complex systems, including natural products (Mirzaei et al., 2003).

Mechanism of Action

Isoxazole derivatives act as an anticancer agent with different mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Future Directions

The future directions of “5-(Methoxymethyl)isoxazole-3-carbaldehyde” and its derivatives could involve further exploration of their biological activities and therapeutic potential . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-4-6-2-5(3-8)7-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIQQPKTXCFQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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